methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate
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Overview
Description
Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate is a complex organic compound with a molecular formula of C19H18N2O4S This compound is known for its unique structure, which includes a methoxyphenyl group, an acrylamide moiety, and a carbonothioyl hydrazinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-(2-methoxyphenyl)acryloyl chloride, which is then reacted with hydrazinecarboxylate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-({[3-(2-methoxyphenyl)acryloyl]amino}carbonothioyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
methyl N-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]carbamate |
InChI |
InChI=1S/C13H15N3O4S/c1-19-10-6-4-3-5-9(10)7-8-11(17)14-12(21)15-16-13(18)20-2/h3-8H,1-2H3,(H,16,18)(H2,14,15,17,21)/b8-7+ |
InChI Key |
XLWKSBOFXZIIMF-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC(=S)NNC(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC(=S)NNC(=O)OC |
Origin of Product |
United States |
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